Ethyl 4-((4-((4,6-dimethylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Description
Ethyl 4-((4-((4,6-dimethylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C23H26N4O5S2 and its molecular weight is 502.6. The purity is usually 95%.
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Mechanism of Action
Target of Action
Ethyl 4-((4-((4,6-dimethylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a compound that is related to the thiazole scaffold . Thiazoles have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules
Mode of Action
Thiazole derivatives are known to interact with their targets leading to various biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biological Activity
Ethyl 4-((4-((4,6-dimethylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Piperazine ring : A six-membered ring containing two nitrogen atoms.
- Thiazole moiety : A five-membered ring containing sulfur and nitrogen, contributing to its biological activity.
- Sulfonamide group : Known for its role in enhancing solubility and biological activity.
1. Anti-inflammatory Activity
Research has indicated that derivatives of thiazole compounds, including those similar to this compound, exhibit anti-inflammatory properties. In vitro studies have demonstrated that such compounds can inhibit the production of pro-inflammatory cytokines in various cell lines .
2. Antitumor Effects
This compound has been evaluated for its antitumor potential. In particular, studies focusing on similar thiazole derivatives have shown inhibition of tyrosine kinases associated with tumor growth, indicating a promising avenue for cancer treatment .
The mechanisms by which this compound exerts its biological effects include:
- NF-kB Pathway Modulation : Compounds with similar structures have been shown to activate the NF-kB signaling pathway, leading to enhanced immune responses .
- Cytokine Release Enhancement : The compound promotes the release of immunostimulatory cytokines in human monocytic cells, suggesting a role as an immunomodulator .
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
ethyl 4-[4-[(4,6-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S2/c1-4-32-23(29)26-9-11-27(12-10-26)34(30,31)18-7-5-17(6-8-18)21(28)25-22-24-20-16(3)13-15(2)14-19(20)33-22/h5-8,13-14H,4,9-12H2,1-3H3,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFOLBCVHJRFOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=C(C=C4S3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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